molecular formula C11H23NO B156706 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine CAS No. 137796-06-6

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine

Cat. No.: B156706
CAS No.: 137796-06-6
M. Wt: 185.31 g/mol
InChI Key: QJMLZAWFWIPNOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine, also known as ZOLDINE™ MS-PLUS, is moisture present in raw materials used in polyurethane and polyurea systems . The compound acts as a moisture scavenger, effectively eliminating moisture from these materials .

Mode of Action

This compound interacts with its target (moisture) by reacting quickly and safely to eliminate it . This interaction results in improved gloss, surface appearance, and coating performance of the materials .

Biochemical Pathways

The compound is a reactive diluent for urethane prepolymers and replaces the polyol component . Its reaction with water yields a volatile ketone and an amino alcohol , indicating its role in the biochemical pathway of moisture elimination.

Pharmacokinetics

and solubility in polyols and most organic solvents suggest that it can be easily distributed and metabolized in the systems where it is used.

Result of Action

The action of this compound results in several molecular and cellular effects. It eliminates bubbles and pinholes, alleviates downglossing and hazing, improves distinctness of image (DOI), improves abrasion and chemical resistance, improves adhesion, eliminates gassing, and leaves no unreacted fillers in polyurethane or polyurea matrices .

Action Environment

Environmental factors such as humidity can influence the action, efficacy, and stability of this compound. The compound can alleviate the detrimental effects of humidity in cast or spray application of two-component polyurethane and polyurea systems .

Preparation Methods

The synthesis of 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring . Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar functional groups and applications but differ in their specific molecular structures and reactivity profiles.

Properties

IUPAC Name

4-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-10-8-13-11(4,12-10)7-6-9(2)3/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMLZAWFWIPNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(N1)(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888640
Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137796-06-6
Record name 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137796-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-methyl-2-isopentyl-1,3-oxazolidine
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Record name 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
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